molecular formula C11H17N3O2 B12981445 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one

Cat. No.: B12981445
M. Wt: 223.27 g/mol
InChI Key: GCDFZUTYJJAUBO-UHFFFAOYSA-N
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Description

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with an amino group at the 3-position and a morpholinoethyl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the morpholinoethyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and morpholinoethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone derivatives with different substituents at the 1- and 3-positions. Examples include:

  • 3-Amino-1-(2-piperidinoethyl)pyridin-2(1H)-one
  • 3-Amino-1-(2-pyrrolidinoethyl)pyridin-2(1H)-one

Uniqueness

The uniqueness of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

3-amino-1-(2-morpholin-4-ylethyl)pyridin-2-one

InChI

InChI=1S/C11H17N3O2/c12-10-2-1-3-14(11(10)15)5-4-13-6-8-16-9-7-13/h1-3H,4-9,12H2

InChI Key

GCDFZUTYJJAUBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC=C(C2=O)N

Origin of Product

United States

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